molecular formula C10H10F3NO2 B2705524 Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate CAS No. 439088-62-7

Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate

Cat. No. B2705524
M. Wt: 233.19
InChI Key: ISMPUIZSHQXQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate” is a chemical compound with the IUPAC name “methyl amino [4- (trifluoromethyl)phenyl]acetate hydrochloride”. It has a molecular weight of 269.65 . The compound is typically stored under inert gas at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H . This indicates the presence of a methyl group (CH3), an amino group (NH2), a trifluoromethyl group (CF3), and a phenyl group (C6H5) in the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Agrochemicals

    • Summary of Application : Trifluoromethylpyridines and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
    • Results or Outcomes : The use of these agrochemicals has resulted in effective pest control, contributing to increased crop yields .
  • Pharmaceuticals

    • Summary of Application : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
    • Results or Outcomes : The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Regulation of Central Inflammation

    • Summary of Application : Certain compounds similar to “Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate” can play an important role in the regulation of central inflammation .
    • Results or Outcomes : These compounds can be used to control the brain inflammation process .
  • Treatment of Acute Migraine

    • Summary of Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
    • Results or Outcomes : Ubrogepant has been shown to be effective in treating acute migraines .
  • Neurodegenerative Disorders

    • Summary of Application : 2-Methyl-3-trifluoromethylaniline is a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
    • Results or Outcomes : These compounds could potentially be used in the diagnosis and treatment of neurodegenerative disorders .
  • Peroxisome Proliferator-Activated Receptor Agonist

    • Summary of Application : Certain compounds similar to “Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate” can act like a peroxisome proliferator-activated receptor agonist .
    • Results or Outcomes : These compounds can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
  • Proline Substitutions

    • Summary of Application : Trifluoromethyl substitutions in proline have been studied for their unique functions in biological contexts . The trans–cis isomerization of the peptidyl–prolyl amide bond and its impact on the protein structure and function are of major interest .
    • Results or Outcomes : The use of CF3-substituted prolines in NMR labeling and other applications has been studied . Furthermore, lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMPUIZSHQXQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate

CAS RN

439088-62-7
Record name methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Trifluoromethyl-α-carboxybenzylamine (1.4 g, 1.83 mmol) and thionylchloride were added to methanol (8 ml) and the mixture was refluxed for 2 h. The solvent was evaporated under reduced pressure. The residue was suspended in diethyl ether and the product was filtered off, washed with ether and dried to give the title compound 0.34 g (69%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
69%

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